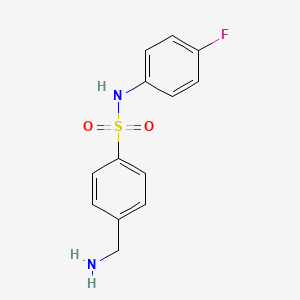

4-(aminomethyl)-N-(4-fluorophenyl)benzene-1-sulfonamide

カタログ番号 B2646593

CAS番号:

927979-26-8

分子量: 280.32

InChIキー: DJQWTDSBUVRLRP-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-(aminomethyl)-N-(4-fluorophenyl)benzene-1-sulfonamide” is a chemical compound . Unfortunately, there isn’t much specific information available about this compound .

Synthesis Analysis

The synthesis of this compound is not clearly mentioned in the available resources .Molecular Structure Analysis

The molecular structure of this compound is not clearly described in the available resources .Chemical Reactions Analysis

The specific chemical reactions involving this compound are not clearly described in the available resources .科学的研究の応用

- Targeting Carbonic Anhydrase IX (CAIX) : This compound has been investigated as a potential inhibitor of CAIX, an enzyme overexpressed in certain cancers. Inhibition of CAIX may hinder tumor growth and metastasis .

- Antibacterial Agents : Researchers have explored its antibacterial properties, particularly against Gram-negative bacteria. The sulfonamide group contributes to its activity by interfering with bacterial folate synthesis .

- Organic Semiconductors : Due to its π-conjugated structure, this compound can be used in organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs). Its electron-donating amino group enhances charge transport .

- Dye-Sensitized Solar Cells (DSSCs) : Incorporating this compound as a sensitizer in DSSCs could improve light absorption and electron injection efficiency .

- Fluorescent Probes : The fluorophenyl group makes it suitable for designing fluorescent probes. Researchers have explored its use in detecting specific biomolecules or monitoring cellular processes .

- Ion-Selective Electrodes : The sulfonamide moiety can be incorporated into ion-selective electrodes for detecting specific ions (e.g., pH sensors) .

- Carbonic Anhydrase Inhibition : Beyond CAIX, this compound may inhibit other carbonic anhydrase isoforms, which play essential roles in physiological processes like pH regulation and CO₂ transport .

- Enzyme Mechanism Studies : Researchers have used it as a tool compound to study enzyme mechanisms and substrate binding sites .

- Anti-Inflammatory Agents : The sulfonamide group is associated with anti-inflammatory activity. Researchers have explored its potential in modulating inflammatory pathways .

- Bioconjugation : The amino group allows for bioconjugation with proteins and peptides. Researchers have used it to label proteins for imaging studies or affinity purification .

Medicinal Chemistry and Drug Development

Materials Science and Organic Electronics

Analytical Chemistry and Sensors

Biological Research and Enzyme Inhibition

Pharmacology and Anti-Inflammatory Properties

Chemical Biology and Protein Labeling

Safety and Hazards

将来の方向性

特性

IUPAC Name |

4-(aminomethyl)-N-(4-fluorophenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FN2O2S/c14-11-3-5-12(6-4-11)16-19(17,18)13-7-1-10(9-15)2-8-13/h1-8,16H,9,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJQWTDSBUVRLRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)S(=O)(=O)NC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(aminomethyl)-N-(4-fluorophenyl)benzene-1-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![4-Phenoxy-2-phenyl-6-[(phenylsulfonyl)methyl]pyrimidine](/img/structure/B2646510.png)

![3-[1-(6-Chloroquinazolin-4-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2646513.png)

![1-Cyclohexyl-4-[[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazine-2,3-dione](/img/structure/B2646514.png)

![2-{[(Tert-butoxy)carbonyl]amino}-3-(oxolan-3-yl)propanoic acid](/img/structure/B2646515.png)

![N-[2-(dipropylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2646521.png)